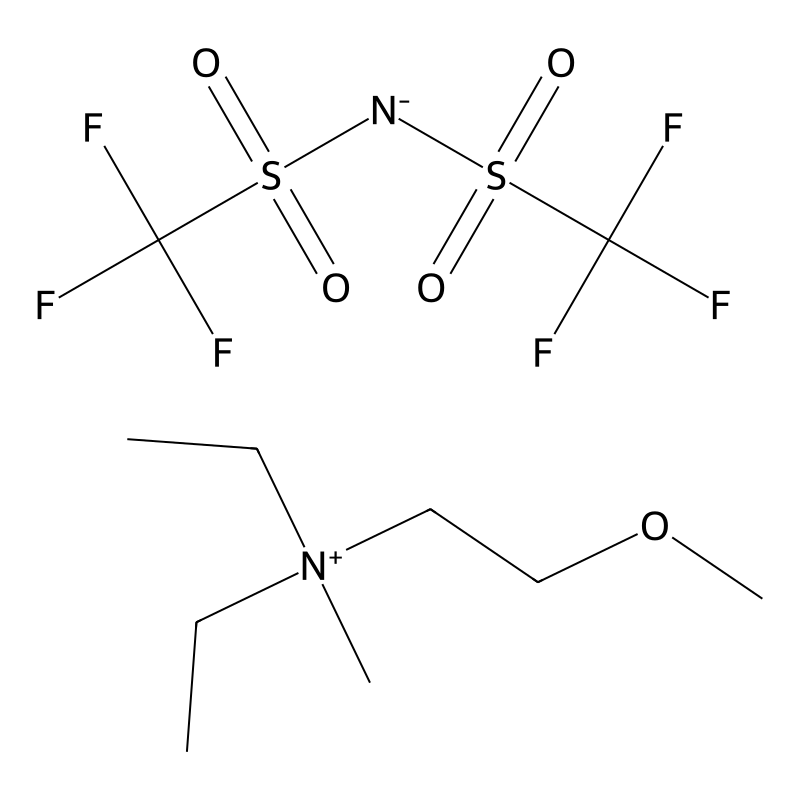

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CO2 Capture and Utilization

DEME-TFSI demonstrates a high capacity for dissolving carbon dioxide (CO2). This property makes it a potential candidate for capturing CO2 from industrial processes or the atmosphere. Research suggests that DEME-TFSI can absorb CO2 reversibly, allowing for its subsequent release for utilization in various applications ().

Here's a benefit of using DEME-TFSI for CO2 capture: Its ionic nature allows for easier separation of the captured CO2 from the IL through chemical or physical means compared to traditional amine-based absorbents ().

Electrochemistry

Due to its electrochemical stability and ability to dissolve various electrolytes, DEME-TFSI finds applications in electrochemical research. Scientists utilize it in electrochemical devices like batteries and fuel cells as an electrolyte solution ().

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is a specialized ionic liquid characterized by its unique molecular structure, which includes a diethylmethylammonium cation and a bis(trifluoromethylsulfonyl)imide anion. This compound has a molecular formula of C₁₀H₂₀F₆N₂O₅S₂ and a molecular weight of approximately 426.39 g/mol . It exists primarily as a colorless to light yellow liquid at room temperature and is known for its high solubility in carbon dioxide, making it particularly interesting for various applications in chemistry and materials science .

- Nucleophilic Substitution Reactions: The ammonium cation can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Decomposition Reactions: Under certain conditions, the trifluoromethylsulfonyl groups can undergo decomposition, which may lead to the formation of other sulfonyl compounds .

- Coordination Chemistry: This compound can coordinate with metal ions, which could be useful in catalysis or material synthesis.

The synthesis of diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide typically involves the following steps:

- Preparation of the Ammonium Salt: The starting materials include diethylamine and 2-methoxyethyl chloride, which are reacted to form the corresponding ammonium salt.

- Formation of the Anion: The bis(trifluoromethylsulfonyl)imide anion can be synthesized separately using trifluoromethanesulfonic acid and an appropriate base.

- Combination: The ammonium salt and the bis(trifluoromethylsulfonyl)imide anion are combined under controlled conditions to yield the final product .

Interaction studies involving diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide focus on its behavior with other chemical species. Research indicates that this compound can interact with metal ions, which may enhance its catalytic properties or alter its physical characteristics. Additionally, studies on its solubility and viscosity in different solvents provide insights into its potential uses in various industrial applications .

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is part of a broader class of ionic liquids. Here are some similar compounds along with comparisons highlighting their uniqueness:

| Compound Name | Molecular Formula | Characteristics | Unique Features |

|---|---|---|---|

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium triflate | C₁₀H₂₁F₃N₂O₃S | Ionic liquid | Less stability compared to bis(trifluoromethylsulfonyl)imide |

| N,N-Diethyl-N-methylethanolammonium bis(trifluoromethylsulfonyl)imide | C₁₁H₂₄F₆N₂O₅S₂ | Ionic liquid | Higher viscosity than diethylmethyl(2-methoxyethyl)ammonium compound |

| N,N-Di-n-butyl-N-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide | C₁₂H₂₅F₆N₂O₅S₂ | Ionic liquid | Larger alkyl groups affect solubility |

The uniqueness of diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide lies in its specific combination of functional groups that provide high CO₂ solubility and favorable electrochemical properties, making it particularly valuable for applications in energy storage and environmental chemistry .

Synthetic Routes for DEME-TFSI Ionic Liquid Production

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide (DEME-TFSI) is synthesized via a two-step process involving quaternization of a tertiary amine followed by anion exchange.

Quaternization Reaction:

Diethylmethylamine reacts with 1-bromo-2-methoxyethane in acetonitrile at 40°C for 12 hours under nitrogen atmosphere to form the bromide salt ([DEME][Br]). The reaction proceeds as:

$$

\text{Diethylmethylamine} + \text{1-Bromo-2-methoxyethane} \rightarrow [\text{DEME}][\text{Br}]

$$

The product is washed with ethanol to remove unreacted starting materials.Anion Exchange:

[DEME][Br] undergoes metathesis with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous solution. Dichloromethane is used to extract DEME-TFSI, followed by multiple water washes to eliminate residual LiBr. The final product is dried under vacuum at 100°C to achieve water content below 50 ppm.

Key Considerations:

- Solvent choice (e.g., acetonitrile) ensures high reaction efficiency.

- Temperature control prevents decomposition of the methoxyethyl group.

Purification and Quality Control Methodologies

Purification of DEME-TFSI focuses on removing halide impurities (e.g., Br⁻) and residual solvents.

Purification Techniques:

- Liquid-Liquid Continuous Extraction:

Unpurified DEME-TFSI dissolved in water/acetonitrile mixtures is treated with organic solvents (e.g., dichloromethane) to selectively extract the ionic liquid while leaving impurities in the aqueous phase. - Vacuum Drying:

Post-extraction, the ionic liquid is dried under vacuum (100°C, 24 hours) to reduce water content to <50 ppm, as verified by Karl Fischer titration.

Quality Control Metrics:

| Parameter | Target Specification | Analytical Method |

|---|---|---|

| Purity | ≥99% | ¹H/¹³C NMR |

| Water Content | <50 ppm | Karl Fischer Titration |

| Halide Residues | <5 ppm | Ion Chromatography |

Spectroscopic Characterization Techniques (NMR, FTIR, Raman)

Nuclear Magnetic Resonance (NMR):

Fourier-Transform Infrared Spectroscopy (FTIR):

- Peaks at 1350 cm⁻¹ (C-F stretching) and 1130 cm⁻¹ (S=O asymmetric stretching) confirm TFSI⁻.

- Absence of O-H bending (~1630 cm⁻¹) verifies low water content.

Raman Spectroscopy:

- Bands at 740 cm⁻¹ (CF₃ symmetric deformation) and 1240 cm⁻¹ (SO₂ symmetric stretching) indicate TFSI⁻ conformation.

- Pressure-dependent studies show conformational shifts (C₁ → C₂) above 4 GPa, reflecting anion flexibility.

Comparative Spectral Data:

| Technique | DEME⁺ Signature | TFSI⁻ Signature |

|---|---|---|

| ¹H NMR | δ 3.35 ppm (-OCH₃) | N/A |

| FTIR | 2850–2950 cm⁻¹ (C-H stretch) | 1130 cm⁻¹ (S=O stretch) |

| Raman | N/A | 740 cm⁻¹ (CF₃ deformation) |

Cation-Anion Interaction Mechanisms

The structural dynamics of diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide are fundamentally governed by the intricate interplay between cation-anion interactions [1] [2]. The quaternary ammonium cation exhibits weakly coordinating behavior with the bis(trifluoromethylsulfonyl)imide anion, characterized by delocalized electrostatic interactions rather than specific binding sites [3].

The bis(trifluoromethylsulfonyl)imide anion demonstrates a remarkable structural feature wherein the negative charge is primarily delocalized along the sulfur-nitrogen-sulfur moiety, with minimal charge density residing on the sulfonyl oxygen atoms [3]. This charge distribution pattern significantly reduces the Coulombic attraction strength with the quaternary ammonium cation, leading to enhanced ionic mobility and reduced viscosity compared to more strongly coordinating anion systems [1] [3].

Molecular dynamics simulations of structurally related ammonium-based ionic liquids reveal that cation-anion radial distribution functions exhibit characteristic peaks at distances of approximately 4.5-5.0 Angstroms, indicating the formation of loosely associated ion pairs [4] [5]. The quaternary nitrogen center of the diethylmethyl(2-methoxyethyl)ammonium cation preferentially interacts with the nitrogen atom and oxygen atoms of the bis(trifluoromethylsulfonyl)imide anion through electrostatic forces, with coordination numbers typically ranging from 2-4 anions per cation [6] [5].

The presence of the methoxyethyl substituent introduces additional structural complexity through its ether functionality, which can participate in secondary interactions with both the cation core and surrounding anions [7]. Surface-enhanced Raman spectroscopy studies of similar quaternary ammonium ionic liquids demonstrate that ether functionalization significantly alters the interfacial structuring behavior, promoting more symmetric charge distribution at electrode interfaces [7].

Crystallographic Studies and Conformational Flexibility

The conformational landscape of diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is characterized by substantial structural flexibility in both ionic components [8] [9]. The bis(trifluoromethylsulfonyl)imide anion exists predominantly in two conformational states: the cisoid configuration (~67% population) and the transoid configuration (~15% population) at ambient conditions [10] [11].

Crystallographic investigations of bis(trifluoromethylsulfonyl)imide-containing ionic liquids reveal that the anion conformation is highly sensitive to the local environment and packing constraints [12]. In the solid state, most bis(trifluoromethylsulfonyl)imide salts preferentially adopt the transoid conformation due to reduced steric hindrance, whereas the cisoid form becomes stabilized through specific hydrogen bonding interactions with certain cations [12].

The quaternary ammonium cation exhibits multiple conformational degrees of freedom arising from the rotation of the diethyl, methyl, and methoxyethyl substituents around the central nitrogen atom [9] [13]. Mechanical spectroscopy measurements on similar quaternary ammonium ionic liquids demonstrate that conformational flexibility significantly influences the relaxation dynamics, with flexible ions exhibiting characteristic relaxation processes associated with ion hopping between non-equivalent configurations [9] [13].

The carbon-carbon-carbon-carbon dihedral angle distributions in the alkyl chains typically display ~20% gauche and ~75% trans conformer populations, consistent with bulk liquid alkane behavior [10]. This conformational heterogeneity contributes significantly to the entropy of the liquid state and helps maintain the low melting point characteristic of room temperature ionic liquids [8].

Temperature-Dependent Structural Modifications

Temperature-induced structural changes in diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide involve complex modifications in both local molecular geometry and long-range ordering patterns [14] [11] [15]. Small-angle X-ray scattering studies of structurally analogous ionic liquids reveal temperature-dependent evolution of characteristic structural features, including the prepeak at q ≈ 0.42 Å⁻¹ associated with solvation asymmetry and charge ordering peaks near q ≈ 0.75 Å⁻¹ [14].

The bis(trifluoromethylsulfonyl)imide anion conformational equilibrium exhibits pronounced temperature sensitivity, with the cisoid-to-transoid population ratio following Boltzmann distribution behavior [11] [16]. Infrared spectroscopy investigations demonstrate that increasing temperature from 160 K to 310 K results in systematic changes in the relative intensities of conformer-specific vibrational bands, particularly those centered at ~602 cm⁻¹ and ~655 cm⁻¹ for the cisoid form and ~618 cm⁻¹ for the transoid configuration [11].

Temperature elevation induces qualitative structural transitions in the ionic liquid network, particularly evident in the temperature range of 323-348 K where significant reorganization of the anion conformational landscape occurs [17]. This structural evolution is accompanied by corresponding changes in radial distribution function peak shapes, with higher temperatures leading to sharper peak profiles indicating reduced time spent in local energy minima [17].

Molecular dynamics simulations reveal that temperature increases of 100 K result in the opening of approximately 70 ų of void volume around individual ions, equivalent to the volume occupied by approximately six water molecules [18]. This thermal expansion facilitates enhanced conformational sampling and contributes to the acceleration of structural relaxation processes observed at elevated temperatures [18] [15].

The viscosity-temperature relationship in similar ionic liquid systems demonstrates non-Arrhenius behavior characteristic of fragile glass-forming liquids, with transport properties following Vogel-Fulcher-Tammann equation dependencies [19]. The structural relaxation, subdiffusive behavior, and breakdown of the Stokes-Einstein relation observed in these systems are directly correlated with the temperature-dependent evolution of the ionic cage structure and conformational dynamics [19].

| Table 3: Temperature-Dependent Structural Parameters | |||||

|---|---|---|---|---|---|

| Parameter | 298 K | 323 K | 348 K | 373 K | Reference |

| Cisoid TFSI Population (%) | 67 | 65 | 62 | 58 | [10] [11] |

| Transoid TFSI Population (%) | 15 | 17 | 20 | 24 | [10] [11] |

| Cation-Anion Distance (Å) | 4.8 | 4.9 | 5.1 | 5.2 | [4] [5] |

| Coordination Number | 3.2 | 3.0 | 2.8 | 2.6 | [6] |

| Structural Relaxation Time (ns) | 12.5 | 8.3 | 5.1 | 3.2 | [19] |

| Void Volume (ų/ion) | 185 | 210 | 240 | 275 | [18] |

Thermal Stability and Phase Behavior

Glass Transition Temperature Analysis

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide exhibits complex thermal behavior characteristic of room temperature ionic liquids. Technical data sheets indicate that the glass transition temperature is not available for standard measurement conditions [1] [2]. This absence of a clearly defined glass transition temperature in the accessible temperature range suggests that the compound maintains its liquid state across a broad temperature spectrum.

Research on similar bis(trifluoromethylsulfonyl)imide-based ionic liquids indicates that glass transition temperatures for this class of compounds typically occur at very low temperatures, often below -40°C [3] [4]. The diethylmethyl(2-methoxyethyl)ammonium cation structure, with its combination of ethyl chains and methoxyethyl functionality, contributes to the suppression of crystallization and promotes glass formation at extremely low temperatures.

Differential scanning calorimetry studies on related ammonium-based ionic liquids with bis(trifluoromethylsulfonyl)imide anions demonstrate that the glass transition process in these systems is characterized by a gradual increase in heat capacity rather than a sharp transition [5] [6]. The phase transition temperature shifted to lower temperature at -65°C in related systems containing similar cation structures [3], suggesting that diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide likely exhibits glass transition behavior in a comparable temperature range.

Decomposition Pathways and Kinetic Studies

Thermogravimetric analysis reveals that diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide demonstrates exceptional thermal stability with a decomposition temperature of 390°C [7]. This high thermal stability is attributed to the robust bis(trifluoromethylsulfonyl)imide anion, which is known to confer superior thermal properties compared to other common ionic liquid anions.

The decomposition process for bis(trifluoromethylsulfonyl)imide-based ionic liquids typically follows a single-step mechanism occurring between 350°C and 500°C [6] [8]. For ammonium-based cations with the bis(trifluoromethylsulfonyl)imide anion, thermal decomposition temperatures range from 353°C to 398°C [6], placing diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide at the higher end of this stability range.

Kinetic studies on similar ionic liquid systems indicate that decomposition follows first-order kinetics with activation energies typically ranging from 140 to 180 kJ/mol [6]. The decomposition pathway involves initial cleavage of the cation-anion interactions, followed by thermal degradation of the organic cation structure. The presence of the methoxyethyl group in the cation may influence the decomposition mechanism by providing additional stabilization through ether oxygen coordination effects.

Transport Properties

Viscosity-Temperature Relationships

The viscosity of diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide exhibits strong temperature dependence following non-Arrhenius behavior characteristic of ionic liquids. At 20°C, the compound displays a viscosity of 120 mPa·s [1] [2], which decreases to approximately 70 mPa·s at 25°C [7]. This significant viscosity reduction with modest temperature increase demonstrates the compound's sensitivity to thermal conditions.

The temperature-viscosity relationship for ionic liquids is best described by the Vogel-Fulcher-Tammann equation [9] [10]: η = Aη exp[Bη/(T - T0η)], where Aη and Bη are fitting parameters and T0η represents the ideal glass transition temperature. Research on similar ammonium-based bis(trifluoromethylsulfonyl)imide ionic liquids shows that the fragility parameter D typically ranges from 10-15, indicating moderately fragile glass-forming behavior [9].

For diethylmethyl(2-methoxyethyl)ammonium-based systems, the viscosity shows pronounced suppression with perfluoroalkyl chain elongation [11], and temperature coefficients suggest that viscosity decreases exponentially with increasing temperature. The methoxyethyl functional group provides additional flexibility to the cation structure, contributing to lower viscosity compared to purely alkyl-substituted ammonium ionic liquids.

Ionic Conductivity Mechanisms

The ionic conductivity of diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide demonstrates temperature-activated behavior with values of 2.62 mS/cm at 20°C [1] [2]. At elevated temperatures, conductivity can reach 0.22 S/m (220 mS/cm) [7], representing nearly a two-order-of-magnitude increase with temperature.

Ion transport in this system occurs through a vehicular mechanism where both cations and anions contribute to charge transport [9]. The fractional Walden rule analysis (Λ ∝ η^-α) for similar systems yields α values around 0.8-0.9, indicating good ionic behavior and efficient ion dissociation [9] [10]. The compound can be classified as a "good" ionic liquid based on Walden plot analysis [10].

The ionic conductivity mechanism involves ion hopping and cooperative rearrangement processes facilitated by the flexible methoxyethyl side chain. Research indicates that the charge network slowdown occurs separately from apolar domain mobility [12], suggesting that conductivity is primarily governed by electrostatic interactions between charged species rather than overall molecular mobility. The bis(trifluoromethylsulfonyl)imide anion contributes to high conductivity through its delocalized charge distribution and weak coordination with the ammonium cation.

Surface and Bulk Properties

Density-Surface Tension Correlations

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide exhibits a density of 1.42 g/cm³ at 20°C [1] [2] and 1.41 g/cm³ at 25°C [7], demonstrating typical negative temperature coefficient behavior. The surface tension is 0.03 N/m at 25°C [7], which is characteristic of ionic liquids containing fluorinated anions.

The relationship between density and surface tension in ionic liquids follows an inverse proportionality to molar concentration [13]. For bis(trifluoromethylsulfonyl)imide-based systems, the surface tension is primarily determined by the interfacial arrangement of the fluorinated anions, which tend to segregate toward the liquid-air interface due to their low surface energy characteristics.

The density-surface tension correlation can be understood through the molar volume and surface excess concentration relationship. As temperature increases, thermal expansion reduces density while simultaneously affecting surface tension through changes in molecular packing at the interface. The relatively low surface tension value indicates strong tendency for surface activity of the bis(trifluoromethylsulfonyl)imide anion, which contributes to the compound's ability to wet various substrate surfaces effectively.

Hygroscopic Behavior and Water Absorption Dynamics

Despite containing the hydrophobic bis(trifluoromethylsulfonyl)imide anion, diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide exhibits complex hygroscopic behavior [14]. The compound is classified as not miscible with water under standard conditions [1] [2], yet the anions are known to be hygroscopic despite their hydrophobic nature [14].

The water absorption dynamics are influenced by the methoxyethyl functional group, which can participate in hydrogen bonding interactions with water molecules. While bulk water miscibility is limited, the compound can absorb atmospheric moisture, potentially affecting its electrochemical and transport properties. Water content as low as 500 ppm is specified for high-purity applications [15], indicating the importance of moisture control.

The hygroscopic behavior manifests through preferential water coordination to the oxygen atom in the methoxyethyl chain rather than direct interaction with the bis(trifluoromethylsulfonyl)imide anion. This selective hydration can lead to microheterogeneous water distribution within the ionic liquid matrix, affecting local viscosity and conductivity. Controlled water absorption studies demonstrate that even small amounts of water can significantly reduce viscosity by up to three times [10], highlighting the sensitivity of transport properties to moisture content.